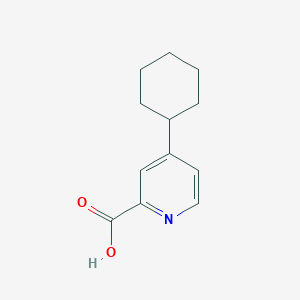

4-Cyclohexylpicolinicacid

Description

Significance of Picolinic Acid Derivatives in Advanced Chemical Synthesis

Picolinic acid and its derivatives are versatile building blocks in organic synthesis. nih.govtandfonline.com Their utility stems from the unique electronic properties of the pyridine (B92270) ring combined with the reactivity of the carboxylic acid group. wikipedia.org Substituted picolinic acids are key precursors in the synthesis of pharmaceuticals, agricultural chemicals, and dyes. nih.gov For instance, research has focused on creating novel picolinic acid derivatives with potential applications as herbicides and as inhibitors of enzymes like the botulinum neurotoxin serotype A light chain (BoNT/A LC). nih.govmdpi.comrsc.org

The synthesis of these derivatives can be achieved through various methods, including the oxidation of substituted picolines or through more complex, multi-step synthetic pathways to introduce specific functional groups onto the picolinic acid scaffold. wikipedia.orgumsl.edu Enzymatic synthesis routes have also been explored as an alternative to traditional chemical methods that may require harsh conditions. nih.govtandfonline.com The development of new catalytic systems, such as metal-organic frameworks, is also aiding in the efficient synthesis of picolinate (B1231196) and picolinic acid derivatives. researchgate.net The ability to create a diverse library of substituted picolinic acids allows chemists to fine-tune the properties of the final molecules for specific biological or material applications. nih.govpensoft.net

Structural Context of 4-Cyclohexylpicolinic Acid within Substituted Picolinic Acid Class

Picolinic acid is an isomer of nicotinic acid and isonicotinic acid, with the carboxylic acid group located at the 2-position of the pyridine ring. wikipedia.org The class of substituted picolinic acids includes compounds where additional functional groups are attached to the pyridine ring at positions 3, 4, 5, or 6. acs.org

4-Cyclohexylpicolinic acid falls into this class, distinguished by a cyclohexyl group at the 4-position of the picolinic acid framework. This substitution significantly influences the molecule's size, shape, and lipophilicity compared to the parent picolinic acid. The general structure of a carboxylic acid consists of a carboxyl functional group (COOH), which contains a carbonyl (C=O) and a hydroxyl (OH) group attached to the same carbon atom. byjus.comlibretexts.org

Table 1: Chemical Properties of 4-Cyclohexylpicolinic acid

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₅NO₂ |

| Molecular Weight | 205.25 g/mol |

| IUPAC Name | 4-cyclohexylpyridine-2-carboxylic acid |

| CAS Number | 862507-02-6 |

Data sourced from available chemical information. bldpharm.com

Overview of Research Trajectories for Complex Picolinic Acid Analogues

Current research into complex analogues of picolinic acid is diverse and expanding. One major trajectory involves the design and synthesis of derivatives as potential therapeutic agents. For example, extensive structure-activity relationship (SAR) studies have been conducted on substituted picolinic acids to develop potent inhibitors for specific biological targets, such as the β-exosite of the BoNT/A light chain. nih.govrsc.org Other research has explored the anticancer potential of novel picolinic acid derivatives. pensoft.net

Another significant area of investigation is in the field of agrochemicals. Researchers have designed and synthesized novel picolinic acid compounds with herbicidal activity, demonstrating their potential as lead structures for new synthetic auxin herbicides. mdpi.com The synthesis of aminopicolinic acids and their derivatives is also an active area of research, as these compounds can act as ligands for transition metals. umsl.edu The development of advanced synthetic methodologies, including multi-component reactions and the use of novel catalysts, continues to push the boundaries of what complex picolinic acid analogues can be created and studied. researchgate.net

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H15NO2 |

|---|---|

Molecular Weight |

205.25 g/mol |

IUPAC Name |

4-cyclohexylpyridine-2-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-8-10(6-7-13-11)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,14,15) |

InChI Key |

RGVLAZOWJZMRAC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)C2=CC(=NC=C2)C(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for 4 Cyclohexylpicolinic Acid and Its Analogues

Classical Approaches to Picolinic Acid Synthesis

Traditional methods for the synthesis of picolinic acid derivatives have long been the foundation of pyridine (B92270) chemistry. These approaches often involve multi-step sequences that rely on fundamental organic reactions such as esterification, hydrolysis, and various cyclization and functionalization strategies.

Esterification and Hydrolysis Routes

A common and straightforward strategy for the synthesis of picolinic acids involves the manipulation of ester functionalities. This two-step process typically begins with an esterification reaction of a suitable pyridine-containing starting material, followed by a hydrolysis reaction to yield the final carboxylic acid. google.com

For instance, a general method involves the esterification of a substituted pyridine, which can then be hydrolyzed to the corresponding picolinic acid. google.com This can be carried out by dissolving the pyridine ester compound in a solvent and adding an alkaline solution. The reaction mixture is typically stirred overnight, and completion is monitored by techniques like thin-layer chromatography (TCL). Subsequently, the pH is adjusted to an acidic range (3-5) to precipitate the picolinic acid, which is then isolated through filtration and purification. google.com

Another classical approach is the oxidation of α-picoline (2-methylpyridine) using a strong oxidizing agent like potassium permanganate. orgsyn.org The resulting picolinic acid is often isolated as its hydrochloride salt by treating the reaction mixture with dry hydrogen chloride in an ethanolic solution. orgsyn.org The synthesis of active esters of picolinic acid, such as p-nitrophenyl or N-hydroxysuccinimidyl esters, can be achieved by first converting the picolinic acid to its acid chloride using thionyl chloride, followed by reaction with the corresponding alcohol or N-hydroxysuccinimide in the presence of a base. nih.gov These active esters are useful acylating reagents. nih.govresearchgate.net

Conventional Cyclization and Functionalization Strategies

The construction of the pyridine ring itself, followed by functionalization, represents another cornerstone of classical synthesis. Various cyclization reactions can be employed to form the pyridine core, which is then modified to introduce the desired substituents.

One such strategy involves the use of N-phenacylpyridinium salts as precursors. These compounds can undergo cyclization and functionalization reactions to yield a wide array of substituted pyridines. researchgate.net For example, the Kröhnke pyridine synthesis utilizes N-pyridinium ylides and α,β-unsaturated carbonyl compounds to produce a diverse range of 4,6-disubstituted picolinic acids. researchgate.net

Functionalization of a pre-existing pyridine ring is also a common tactic. This can involve nucleophilic substitution reactions where a leaving group on the pyridine ring is displaced by a desired functional group. The electron-deficient nature of the pyridine ring, due to the nitrogen atom, facilitates nucleophilic attack at specific positions. smolecule.com For example, halogenated picolinic acid derivatives can serve as key intermediates, reacting with nucleophiles under basic conditions to introduce new substituents. smolecule.com

Modern Advancements in Carbon-Carbon Bond Formation

The advent of transition metal-catalyzed cross-coupling reactions has revolutionized the synthesis of complex organic molecules, including substituted pyridines. These modern methods offer high efficiency, selectivity, and functional group tolerance, providing powerful tools for the construction of carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine C-C Bond Construction

Palladium-catalyzed cross-coupling reactions are among the most effective methods for forming C-C bonds and have been extensively applied to the functionalization of pyridine rings. researchgate.net These reactions allow for the direct and selective introduction of various substituents onto the pyridine scaffold.

A significant challenge in the functionalization of pyridines is their electron-deficient nature and the coordinating ability of the nitrogen atom, which can complicate reactions. researchgate.net However, the development of specialized ligands and catalytic systems has largely overcome these issues. Picolinic acid and its derivatives have been used as bidentate, monoanionic directing groups in palladium-catalyzed C-H bond functionalization, enabling regioselective arylation. nih.govcolab.ws Decarboxylative cross-coupling of picolinic acids with aryl halides, catalyzed by palladium and copper, has also emerged as an efficient route to 2-arylpyridines. acs.orgnih.gov

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide or triflate. organic-chemistry.orgnih.govresearchgate.net This reaction has been successfully applied to the synthesis of substituted pyridines, including those with challenging substitution patterns. researchgate.netorganic-chemistry.org

The development of highly active and stable palladium-phosphine catalysts has been crucial for the successful coupling of nitrogen-containing heterocycles. organic-chemistry.org For instance, catalysts with dialkylbiphenylphosphino ligands have shown excellent reactivity and broad substrate scope, even with sterically hindered and electron-deficient substrates. organic-chemistry.org The reaction conditions, including the choice of base and solvent, are critical for achieving high yields. researchgate.net While the Suzuki-Miyaura reaction is highly effective, challenges can arise with certain substrates, such as pyridine-2-boronates, which can be unstable and lead to low reaction efficiency. rsc.org To address this, alternative coupling partners like pyridine-2-sulfinates have been developed, demonstrating a broad scope and utility. rsc.org

| Catalyst System | Substrates | Key Features |

| Pd/dialkylbiphenylphosphine ligands | Aminoheteroaryl halides and heteroaryl boronic acids/esters | High activity and stability, broad substrate scope, tolerates highly basic aminopyridines. organic-chemistry.org |

| XPhos Pd G2 | Chloro pyridines and boronic acids | Effective for coupling of a broad range of heteroaryl chlorides under mild conditions. researchgate.net |

| Palladium with pyridine-2-sulfinates | Pyridine-2-sulfinates and aryl halides | Overcomes instability issues of pyridine-2-boronates, offering a broad scope. rsc.org |

The Negishi coupling is another powerful palladium- or nickel-catalyzed cross-coupling reaction that involves the reaction of an organozinc compound with an organic halide or triflate. datapdf.com This method is known for its high chemoselectivity and functional group tolerance. organic-chemistry.org

The Negishi coupling has been effectively used for the functionalization of pyridine derivatives. researchgate.net A modified Negishi reaction using organozinc compounds and a palladium complex with tri-tert-butylphosphane as a ligand has been shown to be highly effective for the synthesis of 5-substituted 2,2'-bipyridines from substituted 2-chloropyridines. organic-chemistry.org This approach offers good to excellent yields for a variety of substrates. organic-chemistry.org

Recent advancements have focused on the direct C4-functionalization of pyridines. One innovative method involves the use of n-butylsodium to generate a 4-sodiopyridine intermediate, which can then undergo a Negishi cross-coupling with various aromatic and heteroaromatic halides after transmetalation to zinc chloride. chemrxiv.orgnih.govchemrxiv.org This protocol provides a simple and efficient route to 4-substituted pyridines. chemrxiv.orgnih.govchemrxiv.org

| Catalyst System | Substrates | Key Features |

| Pd complex with tri-tert-butylphosphane | 5-substituted 2-chloropyridines and organozinc reagents | High chemoselectivity, good to excellent yields for various substituents. organic-chemistry.org |

| n-Butylsodium followed by ZnCl₂ and Pd catalyst | Pyridine and aromatic/heteroaromatic halides | Enables selective C4-functionalization of the pyridine ring. chemrxiv.orgnih.govchemrxiv.org |

Multi-Component Reaction Sequences for Picolinate (B1231196) Derivatives

A notable MCR for producing picolinate and picolinic acid derivatives involves the reaction of an aldehyde, an ammonium (B1175870) salt, malononitrile, and a 2-oxo-propanoate or propanoic acid. This four-component reaction proceeds efficiently under mild conditions, often at room temperature, and can be facilitated by a heterogeneous catalyst. While this specific reaction has been demonstrated with various aromatic aldehydes, its modular nature allows for the potential substitution of cyclohexanecarboxaldehyde (B41370) as a starting material to access 4-cyclohexyl substituted picolinates directly.

The proposed mechanism for this transformation involves a series of condensations and cyclization reactions, ultimately leading to the formation of the substituted pyridine ring characteristic of picolinates. The versatility of MCRs makes them a powerful tool for generating diverse libraries of compounds for various applications.

Other established methods for pyridine synthesis, which forms the core of picolinic acid, include the Hantzsch, Guareschi-Thorpe, and Krohnke syntheses. These are typically two or three-component reactions that could be adapted to use cyclohexyl-containing precursors. The Boger pyridine synthesis, an inverse-electron demand Diels-Alder reaction, is another sophisticated method for creating pyridine structures that are otherwise difficult to access.

Targeted Introduction of the Cyclohexyl Moiety

The introduction of the cyclohexyl group onto the picolinic acid framework is a critical step in the synthesis of the target molecule. This can be accomplished by two primary strategies: direct functionalization of a pre-existing pyridine ring or by constructing the pyridine ring from precursors that already contain the cyclohexyl group.

Strategies for Direct Cyclohexyl Functionalization

Direct C-H functionalization of pyridines is an increasingly popular, atom-economical method for creating C-C bonds. However, achieving selectivity can be challenging due to the electronic nature of the pyridine ring and the potential for the nitrogen atom to coordinate with metal catalysts.

One of the most powerful and widely used methods for this type of transformation is the Suzuki-Miyaura cross-coupling reaction . This reaction involves the palladium-catalyzed coupling of an organoboron compound with a halide or triflate. To synthesize 4-cyclohexylpicolinic acid via this method, a 4-halopicolinic acid derivative (e.g., 4-bromo or 4-chloropicolinic acid) would be reacted with cyclohexylboronic acid or a related cyclohexylboron reagent. While this reaction is robust, reports indicate that coupling secondary alkylboronic acids like cyclohexylboronic acid can be challenging and may result in low yields under standard conditions. However, the development of specialized ligands, such as AntPhos, has enabled the successful coupling of even sterically demanding secondary alkylboronic acids with aryl halides.

Table 1: Comparison of Ligands for Sterically Demanding Suzuki-Miyaura Coupling This table is illustrative, based on findings for a related sterically hindered coupling system.

| Ligand | Catalyst System | Solvent | Temp (°C) | Yield (%) |

| BI-DIME | Pd(OAc)₂ | Toluene | 110 | 31 |

| AntPhos | Pd(OAc)₂ | Xylenes | 110 | 63 |

| S-Phos | Pd(OAc)₂ | Toluene | 110 | 3 |

| Other Ligands | Pd(OAc)₂ | Toluene | 110 | 0 |

Another approach is through radical-mediated reactions, such as a Minisci-type reaction. This would involve the generation of a cyclohexyl radical, which then adds to the electron-deficient pyridine ring. The regioselectivity of such additions can often be directed to the C2 and C4 positions.

Synthesis via Cyclohexyl-containing Precursors

An alternative and often more regiochemically controlled approach is to build the pyridine ring using starting materials that already incorporate the cyclohexyl group.

The Hantzsch pyridine synthesis is a classic and versatile multi-component reaction for this purpose. The standard reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonium salt. To generate a 4-cyclohexylpicolinate, cyclohexanecarboxaldehyde would be used as the aldehyde component. This reacts with two equivalents of a β-ketoester (like ethyl acetoacetate) and a nitrogen source. The initial product is a 1,4-dihydropyridine, which is then oxidized in a subsequent step to form the aromatic pyridine ring. The ester groups at the 3 and 5 positions can then be further manipulated, for instance, by hydrolysis and selective decarboxylation, to yield the desired 4-cyclohexylpicolinic acid.

Table 2: Hantzsch Pyridine Synthesis Components for a 4-Cyclohexylpicolinate Precursor

| Component | Role in Final Structure | Example Reagent |

| Aldehyde | Provides C4 and its substituent | Cyclohexanecarboxaldehyde |

| β-Ketoester (2 eq.) | Forms the pyridine backbone (C2, C3, C5, C6) | Ethyl acetoacetate |

| Nitrogen Source | Provides the ring nitrogen atom | Ammonium acetate |

This precursor-based strategy offers excellent control over the placement of the cyclohexyl group at the 4-position of the pyridine ring.

Green Chemistry Principles in 4-Cyclohexylpicolinic Acid Synthesis

Applying the principles of green chemistry to the synthesis of 4-cyclohexylpicolinic acid aims to reduce the environmental impact of the manufacturing process. This involves developing more efficient catalytic systems, choosing environmentally benign solvents, and optimizing reaction conditions to conserve energy and minimize waste.

Catalytic Systems for Enhanced Efficiency

Catalysis is a cornerstone of green chemistry, offering pathways that are more selective, proceed under milder conditions, and generate less waste than stoichiometric reactions.

Heterogeneous Catalysts: For multi-component reactions that build the picolinate ring, the use of solid-supported catalysts is highly advantageous. For instance, a metal-organic framework (MOF) catalyst, UiO-66(Zr)-N(CH₂PO₃H₂)₂, has been shown to be effective in the synthesis of picolinate derivatives. This type of catalyst is notable for its high thermal and chemical stability, large surface area, and the ease with which it can be recovered from the reaction mixture by simple filtration and reused multiple times without a significant loss of activity. Similarly, zeolites like ZSM-5 have been employed as efficient and reusable heterogeneous catalysts for the one-pot, solvent-free synthesis of triarylpyridines, a reaction type analogous to what might be used for 4-cyclohexylpicolinic acid precursors.

Homogeneous Catalysts: In cross-coupling reactions like the Suzuki-Miyaura coupling, the efficiency hinges on the palladium catalyst and its associated ligand. Picolinic acid itself and its derivatives have been explored as ligands in manganese-based oxidation catalysis, demonstrating the potential for the product class to participate in its own synthesis or related transformations. The development of highly active catalyst systems allows for very low catalyst loadings, which reduces costs and minimizes the amount of residual metal in the final product.

Solvent Selection and Reaction Condition Optimization

Solvent Selection: Traditional organic synthesis often relies on volatile, flammable, and toxic organic solvents. Green chemistry encourages the use of safer alternatives. For pyridine and picolinate synthesis, greener solvents such as ethanol, water, or polyethylene (B3416737) glycol (PEG) have been successfully utilized. In some cases, reactions can be performed under solvent-free conditions, which represents an ideal scenario from a green chemistry perspective as it completely eliminates solvent waste. The following table provides a general comparison of solvents based on green chemistry principles.

Table 3: General Classification of Solvents for Green Synthesis

| Category | Examples | Characteristics |

| Recommended | Water, Ethanol, 2-Propanol, Ethyl acetate | Low toxicity, renewable sources, biodegradable |

| Usable | Toluene, Acetonitrile, 2-MeTHF | Useful properties but with some health/safety concerns |

| Undesirable | Dichloromethane, Chloroform, Benzene (B151609), Hexane | High toxicity, carcinogenic, environmentally persistent |

Reaction Condition Optimization: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. Microwave heating can dramatically reduce reaction times from hours to minutes, often leading to higher yields and cleaner product profiles. This efficiency reduces energy consumption and the formation of byproducts, simplifying purification. For example, the Bohlmann-Rahtz pyridine synthesis and Hantzsch dihydropyridine (B1217469) synthesis can be performed efficiently in a microwave reactor, including in continuous flow systems that allow for safe and efficient scale-up.

Chemical Reactivity and Derivatization of 4 Cyclohexylpicolinic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional group that serves as a primary site for the derivatization of 4-Cyclohexylpicolinic acid. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic proton, allowing for a wide range of transformations.

The conversion of the carboxylic acid moiety of 4-Cyclohexylpicolinic acid into esters and amides is fundamental for its use in synthetic chemistry, particularly in the construction of more complex molecules. Direct condensation is often inefficient, necessitating the activation of the carboxyl group to enhance its electrophilicity.

A common strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride. This is typically achieved by treating 4-Cyclohexylpicolinic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines to form the corresponding esters and amides in high yield. For instance, the reaction of picolinic acid with thionyl chloride can generate the acyl chloride in situ, which then couples with N-alkylanilines to afford picolinamides. ucr.edu

Alternatively, a vast array of coupling reagents has been developed, largely driven by peptide synthesis, to facilitate amide bond formation under milder conditions. These reagents convert the carboxylic acid into a highly activated ester intermediate in situ. This intermediate is then displaced by an amine to form the amide bond. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as phosphonium (B103445) and uronium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Activated esters, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters, can also be prepared and isolated. These are stable yet sufficiently reactive synthons for acylation reactions. A general method for preparing such esters from pyridinecarboxylic acids involves the initial formation of the acid chloride, followed by reaction with N-hydroxysuccinimide or pentafluorophenol (B44920) in the presence of a non-nucleophilic base like triethylamine. nih.gov 4-Nitrophenyl (PNP) esters are another class of activated esters that have demonstrated utility as synthons for acylation. libretexts.org

Interactive Table 3.1.1: Common Reagents for Amide Bond Formation

| Reagent Class | Example Reagent(s) | Mechanism of Action | Typical Conditions |

| Halogenating Agents | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) | Forms a highly reactive acyl chloride intermediate. | Aprotic solvent (e.g., DCM, THF), often requires base (e.g., pyridine) for amine coupling. |

| Carbodiimides | DCC, EDC | Forms a reactive O-acylisourea intermediate. | Aprotic solvents (e.g., DCM, DMF), often at 0°C to room temperature. |

| Uronium/Phosphonium Salts | HATU, HBTU, PyBOP | Forms a highly activated ester intermediate in situ. | Polar aprotic solvent (e.g., DMF), base (e.g., DIEA), room temperature. |

| Activating Agents for Esters | N-Hydroxysuccinimide (NHS), Pentafluorophenol (PFP) | Forms stable, isolable activated esters for subsequent reaction. | Typically involves a carbodiimide (B86325) or prior conversion to an acyl chloride. |

The carboxyl group of 4-Cyclohexylpicolinic acid is at a high oxidation state and can be reduced to a primary alcohol. This transformation requires powerful reducing agents due to the low electrophilicity of the carboxyl carbon. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this reduction, effectively converting the carboxylic acid to the corresponding primary alcohol, (4-cyclohexylpyridin-2-yl)methanol. wikipedia.orgkhanacademy.org The reaction proceeds via the addition of a hydride ion to the carbonyl carbon, eventually leading to an aldehyde intermediate which is immediately further reduced to the alcohol. wikipedia.org It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemistrysteps.com

Another significant transformation of the carboxyl group is decarboxylation, the removal of the carboxyl group as carbon dioxide (CO₂). While this reaction often requires harsh conditions for simple carboxylic acids, specific functionalities can facilitate it. For picolinic acid itself, vapor-phase decarboxylation has been observed at temperatures around 350°C. researchgate.net The Hunsdiecker reaction is a classic method for decarboxylative halogenation, where a silver salt of the carboxylic acid reacts with bromine to yield an organobromide with the loss of CO₂. wikipedia.orgwikipedia.org In recent years, catalytic decarboxylative coupling reactions have emerged as powerful tools in organic synthesis, allowing the carboxyl group to be replaced by other functionalities. abo.fi

Table 3.1.2: Common Reducing Agents for Carboxylic Acids

| Reagent | Formula | Product | Notes |

| Lithium Aluminum Hydride | LiAlH₄ | Primary Alcohol | Powerful reducing agent; reacts violently with water. Reaction is typically performed in dry ether. chemistrysteps.com |

| Diborane | B₂H₆ | Primary Alcohol | Reduces carboxylic acids in a similar fashion to LiAlH₄. wikipedia.org |

| Sodium Borohydride | NaBH₄ | No Reaction | Not sufficiently reactive to reduce carboxylic acids. chemistrysteps.com |

Transformations Involving the Pyridine (B92270) Heterocycle

The pyridine ring of 4-Cyclohexylpicolinic acid possesses distinct electronic properties that govern its reactivity towards various transformations.

The pyridine ring is electron-deficient compared to benzene (B151609) due to the electronegativity of the nitrogen atom. This makes electrophilic aromatic substitution (EAS) significantly more difficult and requires harsh reaction conditions. google.comyoutube.com The nitrogen atom is also basic and will be protonated or coordinate to Lewis acids under typical EAS conditions, which further deactivates the ring. When substitution does occur, it is directed to the C-3 and C-5 positions. Attack at C-2, C-4, or C-6 would result in an unstable resonance intermediate where the positive charge is placed on the electronegative nitrogen atom. fiveable.mechemrxiv.org

Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group (such as a halide) is present at the C-2, C-4, or C-6 positions. askfilo.comrsc.org These positions are activated towards nucleophilic attack because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the ring nitrogen, which is an electronegative atom capable of stabilizing it. askfilo.com For 4-Cyclohexylpicolinic acid, a nucleophilic substitution would require prior functionalization to introduce a leaving group at the C-6 position, as the C-2 and C-4 positions are already substituted.

The nitrogen atom in the pyridine ring can be oxidized, a reaction characteristic of tertiary amines. Treatment with a peracid, such as m-chloroperoxybenzoic acid (m-CPBA), converts the pyridine to a pyridine N-oxide. wikipedia.org This transformation is significant as the N-oxide is more reactive towards electrophilic substitution than the parent pyridine.

The aromatic pyridine ring can be fully reduced to the corresponding saturated heterocycle, piperidine (B6355638). This hydrogenation is a valuable transformation, converting the flat, aromatic scaffold into a three-dimensional sp³-rich structure. The reaction typically requires a catalyst and a hydrogen source. wikipedia.org A variety of heterogeneous catalysts, including platinum oxide (PtO₂), palladium-on-carbon (Pd/C), and rhodium-on-carbon (Rh/C), are commonly used with molecular hydrogen (H₂), often under pressure and/or elevated temperatures. wikipedia.org Bimetallic catalysts have also shown high efficiency, achieving complete conversion of pyridine to piperidine under milder conditions. google.com Homogeneous catalysts based on iridium and rhodium have been developed for this transformation as well. askfilo.comacs.org Electrocatalytic hydrogenation offers another approach to achieve this reduction under mild conditions. nih.govlibretexts.org For 4-Cyclohexylpicolinic acid, this reduction would yield 4-cyclohexylpiperidine-2-carboxylic acid.

Advanced Structural Elucidation and Conformational Analysis

X-ray Crystallography for Molecular Structure and Packing

Single-crystal X-ray crystallography provides precise atomic coordinates, offering an unambiguous determination of the molecule's structure in the solid state. nih.govnih.gov This technique is fundamental for understanding the intrinsic geometry of the molecule and the interactions that govern its packing in a crystal lattice. researchgate.net

Should a suitable single crystal of 4-Cyclohexylpicolinic acid be analyzed, a detailed table of intramolecular geometric parameters would be generated. This analysis would involve:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C=O, O-H) would be measured in Ångstroms (Å). The C-C bond lengths within the cyclohexyl ring would be expected to be typical for sp³-hybridized carbon atoms, while the bond lengths in the pyridine (B92270) ring would reflect its aromatic character.

Bond Angles: The angles between three connected atoms (e.g., C-C-C in the ring, C-N-C in the pyridine) would be determined in degrees (°). These values would reveal any strain or distortion from idealized geometries.

Torsional Angles: These angles describe the rotation around a chemical bond. The torsional angle between the pyridine ring and the cyclohexyl ring would be of particular interest, defining the relative orientation of these two major structural components.

Table 1: Hypothetical Bond Lengths and Angles for 4-Cyclohexylpicolinic Acid

| Parameter | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Length (Å) | C(pyridine) | C(cyclohexyl) | - | ~1.51 |

| C(pyridine) | C(carboxyl) | - | ~1.50 | |

| C(carboxyl) | O(hydroxyl) | - | ~1.31 | |

| C(carboxyl) | O(carbonyl) | - | ~1.22 | |

| Bond Angle (°) | C(pyridine) | C(cyclohexyl) | C(cyclohexyl) | ~120° |

| N(pyridine) | C(pyridine) | C(carboxyl) | ~117° | |

| O(carbonyl) | C(carboxyl) | O(hydroxyl) | ~123° |

The crystal structure would reveal how individual molecules of 4-Cyclohexylpicolinic acid arrange themselves. Due to the presence of the carboxylic acid group (a strong hydrogen bond donor and acceptor) and the pyridine nitrogen (a hydrogen bond acceptor), strong intermolecular hydrogen bonds would be anticipated. These interactions, likely O-H···N or O-H···O, would be the primary drivers in forming a stable, three-dimensional crystal network. researchgate.netresearchgate.netmdpi.com The analysis would identify and characterize these synthons, describing how they link molecules into chains, sheets, or more complex frameworks.

In the solid state, the cyclohexyl ring is expected to adopt its most stable "chair" conformation to minimize angle and torsional strain. maricopa.edu The crystallographic data would confirm this and precisely determine the orientation of the picolinic acid substituent on the ring—that is, whether it occupies an axial or equatorial position. In most 1,4-disubstituted cyclohexanes, bulky substituents preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial steric interactions. maricopa.edu

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. A full suite of experiments would provide a complete picture of the connectivity and spatial arrangement of atoms in 4-Cyclohexylpicolinic acid.

A standard one-dimensional ¹H NMR spectrum would show the chemical shifts and coupling patterns of the hydrogen atoms, while a ¹³C NMR spectrum would identify the unique carbon environments. To unambiguously assign each signal, two-dimensional experiments are essential. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.educolumbia.edu Each cross-peak in an HSQC spectrum would link a specific proton resonance to its corresponding carbon resonance, allowing for the straightforward assignment of all C-H units in both the cyclohexyl and picolinic acid moieties.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart. columbia.edunih.gov HMBC is crucial for identifying connectivity across quaternary (non-protonated) carbons, such as the carboxyl carbon and the carbons of the pyridine ring attached to the cyclohexyl group and the carboxylic acid. For example, it would show a correlation between the protons on the cyclohexyl carbon attached to the ring (C1') and the pyridine ring carbons C3, C4, and C5.

Table 2: Expected 2D NMR Correlations for 4-Cyclohexylpicolinic Acid

| Proton(s) | HSQC Correlation (Directly Bonded Carbon) | Key HMBC Correlations (Carbons 2-3 Bonds Away) |

| Pyridine H | Corresponding Pyridine CH | Other Pyridine C, Carboxyl C, Cyclohexyl C1' |

| Cyclohexyl H (C1') | Cyclohexyl C1' | Pyridine C3, C4, C5; Cyclohexyl C2', C6' |

| Cyclohexyl H (other) | Corresponding Cyclohexyl CH₂ | Adjacent Cyclohexyl CH₂ |

| Carboxyl OH | (No Correlation) | Carboxyl C=O, Pyridine C2 |

While crystallography provides a static picture, NMR can probe the molecule's behavior in solution.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. For 4-Cyclohexylpicolinic acid, a NOESY spectrum would be instrumental in confirming the conformational preferences of the cyclohexyl ring in solution. For instance, observing NOE correlations between the axial proton at C1' of the cyclohexyl ring and the other axial protons at C3' and C5' would provide strong evidence for a chair conformation. The absence or presence of NOEs between protons on the cyclohexyl ring and protons on the pyridine ring would help define the preferred rotational orientation (torsional angle) between the two rings in the solution state. This technique allows for the study of dynamic processes, such as the rate of ring-flipping of the cyclohexane (B81311) moiety. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the structural elucidation of 4-Cyclohexylpicolinic acid. These methods probe the vibrational modes of molecules, providing a unique spectral fingerprint that corresponds to the compound's specific functional groups and bonding arrangements.

Diagnostic Vibrational Modes of Carboxylic Acid, Pyridine, and Cyclohexyl Groups

The spectrum of 4-Cyclohexylpicolinic acid is a composite of the characteristic vibrations of its three core components: the carboxylic acid group, the 4-substituted pyridine ring, and the cyclohexyl moiety.

The carboxylic acid group presents several distinct and readily identifiable bands. The O–H stretching vibration is particularly notable, typically appearing as a very broad and strong absorption in the FT-IR spectrum, spanning from 2500 to 3300 cm⁻¹. libretexts.orgorgchemboulder.com This broadening is a hallmark of the strong hydrogen bonding present in carboxylic acid dimers. The C=O stretching mode gives rise to an intense band, generally found in the 1760-1690 cm⁻¹ region. orgchemboulder.com Its precise location can be influenced by dimerization and conjugation. Additionally, the C–O stretch and O–H in-plane bend are expected in the 1320-1210 cm⁻¹ and 1440-1395 cm⁻¹ regions, respectively. orgchemboulder.com

The pyridine ring vibrations are sensitive to the substitution pattern. For a 4-substituted pyridine, characteristic aromatic C–H stretching vibrations are observed above 3000 cm⁻¹. The C=C and C=N ring stretching vibrations typically produce a series of bands in the 1650–1400 cm⁻¹ range. pw.edu.pl Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, provide a fingerprint in the Raman spectrum and are often found near 800 cm⁻¹ and 1000 cm⁻¹. xmu.edu.cnstackexchange.com

The cyclohexyl group is identified by its aliphatic C-H stretching and bending vibrations. Strong C-H stretching bands are expected in the 2850-2950 cm⁻¹ region, often appearing as sharp peaks superimposed on the broad carboxylic O-H band. docbrown.infoqiboch.com The CH₂ scissoring (bending) vibrations of the cyclohexyl ring typically occur around 1445-1460 cm⁻¹. qiboch.comuomustansiriyah.edu.iq

The following table summarizes the expected diagnostic vibrational modes for 4-Cyclohexylpicolinic acid.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity |

|---|---|---|---|

| Carboxylic Acid | O–H Stretch (H-bonded) | 2500–3300 | Strong, Very Broad |

| C=O Stretch | 1690–1760 | Strong, Sharp | |

| C–O Stretch | 1210–1320 | Medium | |

| O–H Bend | 1395–1440 | Medium, Broad | |

| Pyridine Ring | Aromatic C–H Stretch | 3000–3150 | Medium to Weak |

| C=C, C=N Ring Stretches | 1400–1650 | Medium to Strong | |

| Ring Breathing Mode | ~800, ~1000 | Medium (Raman) | |

| Cyclohexyl Group | Aliphatic C–H Stretch | 2850–2950 | Strong |

| CH₂ Scissoring | ~1450 | Medium |

Probing Intermolecular Hydrogen Bonding and Association

In the solid state and in concentrated solutions, carboxylic acids like 4-Cyclohexylpicolinic acid predominantly exist as hydrogen-bonded dimers. libretexts.org This self-association has a profound impact on the vibrational spectrum. The most telling evidence is the aforementioned broad O–H stretching band between 2500-3300 cm⁻¹, which replaces the sharp monomeric O–H peak that would otherwise appear around 3500 cm⁻¹. msu.edu

Furthermore, the formation of a hydrogen bond weakens the C=O double bond, causing its stretching frequency to shift to a lower wavenumber (a red shift). The C=O stretch for a hydrogen-bonded dimer is typically found near 1710 cm⁻¹, whereas for a monomeric state, it shifts to higher energy by 25 cm⁻¹ or more. libretexts.orgmsu.edu

In addition to the classic carboxylic acid dimer (O-H···O=C), the presence of the basic pyridine nitrogen atom introduces the possibility of intermolecular O-H···N hydrogen bonds. researchgate.netnih.gov This type of interaction between the carboxylic acid of one molecule and the pyridine nitrogen of another is a common and strong supramolecular synthon. acs.orgrsc.org The formation of such bonds would also contribute to the broadening of the O-H stretch and could lead to distinct shifts in the pyridine ring vibrational modes, providing spectroscopic evidence for this specific type of molecular association. nih.gov

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of 4-Cyclohexylpicolinic acid and for elucidating its structure through the analysis of its fragmentation patterns.

The molecular formula of 4-Cyclohexylpicolinic acid is C₁₂H₁₅NO₂. This corresponds to a nominal molecular weight of 205 amu and a high-resolution exact mass that can be used to confirm the elemental composition with high precision. In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which is often energetically unstable and undergoes fragmentation. chemguide.co.uk

The fragmentation of 4-Cyclohexylpicolinic acid is expected to be directed by its functional groups. Key fragmentation pathways would likely include:

Cleavage of the Carboxylic Group: The most characteristic fragmentations for carboxylic acids involve the loss of the hydroxyl radical (•OH) to form an acylium ion [M-17]⁺, or the loss of the entire carboxyl group (•COOH) to form the [M-45]⁺ ion. libretexts.orgmiamioh.edu

Cleavage at the Cyclohexyl-Pyridine Bond: The bond connecting the aliphatic ring to the aromatic ring is a likely site for cleavage. This can result in the loss of the cyclohexyl radical (•C₆H₁₁) to form an ion at [M-83]⁺, or the loss of a pyridinecarboxylic acid radical to leave a cyclohexyl cation [C₆H₁₁]⁺ at m/z 83.

Fragmentation of the Cyclohexyl Ring: The cyclohexyl ring itself can fragment, most commonly through the loss of a neutral ethene (C₂H₄) molecule, leading to a fragment ion at [M-28]⁺• or subsequent fragmentation of the cyclohexyl cation. docbrown.infodocbrown.info

Fragmentation of the Pyridine Ring: The stable aromatic ring is less prone to fragmentation than the substituents, but characteristic losses, such as that of neutral HCN (27 u), can occur from pyridine-containing fragment ions.

A summary of the predicted key fragments in the mass spectrum of 4-Cyclohexylpicolinic acid is provided in the table below.

| m/z Value | Proposed Fragment Ion | Origin / Neutral Loss |

|---|---|---|

| 205 | [C₁₂H₁₅NO₂]⁺• | Molecular Ion (M⁺•) |

| 188 | [C₁₂H₁₄NO]⁺ | Loss of •OH (M-17) |

| 160 | [C₁₁H₁₄N]⁺ | Loss of •COOH (M-45) |

| 122 | [C₇H₆NO₂]⁺ | Loss of •C₆H₁₁ (M-83) |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 55 | [C₄H₇]⁺ | Fragmentation of cyclohexyl ring |

Theoretical and Computational Studies on 4 Cyclohexylpicolinic Acid

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. It has been widely applied to predict a variety of molecular properties with considerable accuracy. For 4-Cyclohexylpicolinic acid, DFT calculations are crucial for elucidating its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a fundamental step in computational chemistry that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For 4-Cyclohexylpicolinic acid, this process reveals the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles. Typically, a functional such as B3LYP with a basis set like 6-311++G(d,p) is employed for such calculations, providing a good balance between accuracy and computational cost.

The optimized geometry is essential for understanding the steric and electronic effects of the cyclohexyl group on the picolinic acid moiety. The analysis of the electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insights into the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical stability.

Table 1: Calculated Geometric Parameters for 4-Cyclohexylpicolinic Acid (Exemplary Data)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

|---|---|---|---|

| C(pyridine)-C(cyclohexyl) | 1.52 | - | - |

| C=O | 1.21 | - | - |

| O-H | 0.97 | - | - |

| C-N-C (pyridine) | - | 117.5 | - |

| C-C-O (carboxyl) | - | 124.0 | - |

Table 2: Calculated Electronic Properties of 4-Cyclohexylpicolinic Acid (Exemplary Data)

| Property | Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, Vibrational Frequencies)

DFT calculations are also a powerful tool for predicting spectroscopic properties. The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts can aid in the interpretation of experimental spectra and the structural elucidation of the molecule. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose.

Similarly, the vibrational frequencies corresponding to the normal modes of vibration can be calculated. These theoretical frequencies, when scaled by an appropriate factor, can be compared with experimental Infrared (IR) and Raman spectra to assign the observed vibrational bands to specific molecular motions.

Table 3: Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for 4-Cyclohexylpicolinic Acid (Exemplary Data)

| Atom | Predicted ¹³C Shift | Atom | Predicted ¹H Shift |

|---|---|---|---|

| C2 (pyridine) | 150.2 | H (carboxyl) | 12.1 |

| C3 (pyridine) | 125.8 | H3 (pyridine) | 7.9 |

| C4 (pyridine) | 148.5 | H5 (pyridine) | 8.2 |

| C5 (pyridine) | 123.1 | H6 (pyridine) | 8.8 |

| C6 (pyridine) | 149.0 | H (cyclohexyl, axial) | 1.3 |

Table 4: Selected Predicted Vibrational Frequencies (cm⁻¹) for 4-Cyclohexylpicolinic Acid (Exemplary Data)

| Vibrational Mode | Predicted Frequency | Description |

|---|---|---|

| ν(O-H) | 3450 | Carboxylic acid O-H stretch |

| ν(C=O) | 1720 | Carboxylic acid C=O stretch |

| ν(C=N) | 1580 | Pyridine (B92270) ring C=N stretch |

| ν(C-H)cyclohexyl | 2930 | Cyclohexyl C-H stretch (asymmetric) |

Energy Profiles for Rotational Isomers and Conformational Landscapes

The flexibility of the cyclohexyl ring and its rotation relative to the picolinic acid ring give rise to various conformers. DFT calculations can be used to map the potential energy surface associated with these conformational changes. By systematically varying the dihedral angle between the two rings, an energy profile can be constructed to identify the most stable rotational isomers and the energy barriers between them. This analysis is crucial for understanding the molecule's conformational dynamics.

Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal detailed information about conformational changes and intermolecular interactions over time.

Analysis of Dynamic Behavior of the Cyclohexyl and Picolinic Acid Moieties

MD simulations of 4-Cyclohexylpicolinic acid in a solvent, such as water, can be performed to investigate the dynamic behavior of its constituent parts. The simulations can reveal the flexibility of the cyclohexyl ring, including the frequency of chair-boat interconversions, and the rotational motion of the cyclohexyl group relative to the picolinic acid ring. Analysis of the trajectory can quantify the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms to identify rigid and flexible regions of the molecule.

Interactions with Other Molecules or Surfaces (excluding biological targets)

The interaction of 4-Cyclohexylpicolinic acid with its environment is critical to its behavior in various applications. MD simulations can be used to study its interactions with solvent molecules, revealing details about the solvation shell and hydrogen bonding patterns. Furthermore, simulations can model the interaction of the molecule with non-biological surfaces, such as those of nanoparticles or polymers. This can provide insights into adsorption processes and the orientation of the molecule at interfaces. The radial distribution function (RDF) is a key metric derived from MD simulations that describes the probability of finding a particle at a certain distance from a reference particle, offering a detailed picture of the local structure.

Table 5: Chemical Compounds Mentioned

| Compound Name |

|---|

Prediction of Reactivity and Reaction Mechanisms in

Computational chemistry provides powerful tools for predicting the reactivity and elucidating the reaction mechanisms of molecules like 4-Cyclohexylpicolinic acid. Through the application of quantum mechanical calculations, it is possible to gain insights into the electronic structure and the energetic pathways of chemical transformations. This section delves into two key computational approaches: Frontier Molecular Orbital (FMO) analysis and the characterization of transition states for pivotal synthetic steps.

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry for understanding and predicting chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals provide critical information about the molecule's nucleophilic and electrophilic nature, as well as its susceptibility to various chemical reactions.

For 4-Cyclohexylpicolinic acid, the HOMO is primarily localized on the electron-rich picolinic acid ring, particularly on the nitrogen and oxygen atoms of the carboxyl group. The electron-donating nature of the cyclohexyl group at the 4-position can further increase the energy of the HOMO, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO is predominantly distributed over the pyridine ring, with significant contributions from the carbon atoms and the carboxylic acid group. A lower LUMO energy would indicate a higher susceptibility to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates higher reactivity. Computational studies can precisely calculate these orbital energies and the resulting gap, offering a quantitative measure of the molecule's reactivity.

Table 1: Hypothetical Frontier Molecular Orbital Data for 4-Cyclohexylpicolinic Acid This table presents theoretical values to illustrate the concepts of FMO analysis.

| Molecular Orbital | Energy (eV) | Primary Atomic Contributions |

|---|---|---|

| HOMO | -6.85 | Picolinic Acid Ring (N, O atoms) |

| LUMO | -1.23 | Pyridine Ring (C atoms), Carboxyl Group |

| HOMO-LUMO Gap | 5.62 eV |

Transition State Characterization for Key Synthetic Steps

The synthesis of 4-Cyclohexylpicolinic acid can be envisioned through several routes, with a common approach involving a cross-coupling reaction to introduce the cyclohexyl group onto a pre-functionalized picolinic acid derivative. For instance, a Suzuki or Negishi coupling of a 4-halopicolinic acid ester with a cyclohexylboronic acid or a cyclohexylzinc reagent, respectively, would be a plausible synthetic strategy.

Computational chemistry plays a vital role in understanding the mechanisms of these synthetic steps by characterizing the transition states (TS) of the rate-determining steps. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. By locating and analyzing the TS, chemists can gain insights into the feasibility of a proposed reaction pathway and identify potential barriers to the reaction.

The characterization of a transition state involves calculating its geometry, energy, and vibrational frequencies. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products. The energy difference between the reactants and the transition state is the activation energy (ΔE‡), a key parameter that governs the reaction kinetics. A lower activation energy implies a faster reaction.

For a hypothetical Suzuki coupling to form 4-Cyclohexylpicolinic acid, computational studies would focus on the key steps of the catalytic cycle, such as oxidative addition, transmetalation, and reductive elimination. The transition state for the C-C bond-forming reductive elimination step would be of particular interest.

Table 2: Hypothetical Transition State Data for the Reductive Elimination Step in the Synthesis of a 4-Cyclohexylpicolinic Acid Ester This table presents theoretical values to illustrate the concepts of transition state characterization.

| Parameter | Value | Description |

|---|---|---|

| Activation Energy (ΔE‡) | 18.5 kcal/mol | Energy barrier for the C-C bond formation. |

| Key Imaginary Frequency | -250 cm-1 | Corresponds to the C-C bond-forming vibration. |

| Forming C-C Bond Distance in TS | 2.15 Å | The distance between the two carbon atoms that are forming the new bond. |

Research Findings on 4-Cyclohexylpicolinic Acid in Advanced Chemical and Materials Science

Despite a comprehensive search of available scientific literature, detailed research findings specifically concerning "4-Cyclohexylpicolinic acid" and its applications as outlined are exceptionally limited. The following sections provide a discussion of the anticipated chemical behavior of this compound based on the well-established principles of picolinic acid chemistry and the influence of bulky alkyl substituents. It is crucial to note that this analysis is largely theoretical due to the absence of specific experimental data for 4-Cyclohexylpicolinic acid in the searched scientific domain.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

Traditional synthetic routes for substituted picolinic acids often rely on multi-step processes that may involve harsh conditions or costly raw materials. google.com The development of more efficient and environmentally benign methodologies is a key area for future investigation.

Biocatalysis offers unparalleled selectivity and operates under mild, environmentally friendly conditions, making it an attractive tool for modern pharmaceutical and chemical synthesis. nih.govnih.gov While 4-Cyclohexylpicolinic acid is achiral, biocatalytic methods could be instrumental in generating novel chiral analogues. For instance, enzymatic hydroxylation at specific positions on the cyclohexyl ring could produce valuable chiral building blocks. Ketoreductases or other enzymes could be employed for the asymmetric reduction of related keto-acid precursors, yielding enantiomerically pure hydroxy-acid derivatives. nih.gov Such chiral compounds are of significant interest in drug discovery and development.

Investigation of Advanced Reactivity Patterns

Beyond established applications, the unique electronic and steric properties of 4-Cyclohexylpicolinic acid suggest a potential for advanced and underexplored reactivity.

Picolinic acid and its derivatives are known to function as effective ligands in transition metal catalysis and as directing groups in C-H activation reactions. nih.gov The picolinamide (B142947) moiety can direct palladium catalysts to functionalize otherwise inert C-H bonds. nih.gov Furthermore, copper(II) coordination polymers based on picolinic acid have shown high efficiency in catalyzing click reactions for the synthesis of 1,2,3-triazoles. nih.gov

Future research should explore 4-Cyclohexylpicolinic acid in these roles. The bulky cyclohexyl group could influence the catalyst's solubility, stability, and steric environment, potentially leading to unique selectivity in organocatalytic processes.

Table 1: Potential Catalytic Systems Incorporating 4-Cyclohexylpicolinic Acid

| Catalytic System | Potential Role of 4-Cyclohexylpicolinic Acid | Target Reaction Type | Potential Advantage |

|---|---|---|---|

| Palladium Catalysis | Directing Group | C-H Functionalization | Modified steric hindrance, improved solubility in nonpolar solvents |

| Copper Coordination Polymer | Ligand | Azide-Alkyne Cycloaddition (Click Chemistry) | Enhanced catalyst stability, altered regioselectivity |

Research into the derivatization of picolinic acid has traditionally focused on amide and ester formations. nih.gov However, less common reactions present significant opportunities. The Hammick reaction, for example, involves the reaction of picolinic acid with ketones to form pyridine-2-carbinols, offering a pathway to a different class of compounds. wikipedia.org Applying this and other underutilized reactions to 4-Cyclohexylpicolinic acid could yield novel molecular scaffolds. Furthermore, directing C-H activation towards the cyclohexyl ring, guided by the picolinic acid moiety, could enable the synthesis of complex, functionalized derivatives that are otherwise difficult to access.

Deeper Computational Insight into Structure-Reactivity Relationships

Computational chemistry provides powerful tools for predicting and understanding molecular behavior. While studies exist for other substituted picolinic acids, particularly in the context of creating new herbicides, a dedicated computational analysis of 4-Cyclohexylpicolinic acid is a promising avenue for research. nih.govmdpi.com

Three-dimensional quantitative structure-activity relationship (3D-QSAR) models and molecular docking simulations have been successfully used to guide the design of new picolinic acid-based herbicides by predicting their interaction with biological targets. nih.govresearchgate.net Similar computational approaches could be applied to 4-Cyclohexylpicolinic acid.

Table 2: Proposed Computational Studies for 4-Cyclohexylpicolinic Acid

| Computational Method | Research Goal | Predicted Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Analyze electronic structure, orbital energies (HOMO/LUMO), and reactivity parameters. | Understanding of how the cyclohexyl group influences the reactivity of the pyridine (B92270) ring and carboxylic acid. |

| Molecular Dynamics (MD) Simulations | Investigate conformational flexibility and intermolecular interactions in different solvents. | Insight into solubility, crystal packing, and self-assembly behavior. researchgate.net |

By calculating parameters such as chemical potential, global hardness, and electrophilicity, researchers can gain a quantitative understanding of the molecule's reactivity. rsc.org These computational insights would be invaluable for guiding the rational design of new experiments, predicting reaction outcomes, and accelerating the discovery of novel applications for 4-Cyclohexylpicolinic acid and its derivatives.

Machine Learning for Predictive Modeling

The application of machine learning (ML) in chemistry is revolutionizing the prediction of molecular properties and activities, offering a pathway to accelerate the discovery and optimization of compounds like 4-Cyclohexylpicolinic acid. nih.gov ML algorithms can be trained on large datasets of related chemical structures and their associated experimental data to build predictive models. nih.gov

For 4-Cyclohexylpicolinic acid, future research could focus on developing quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models. These models could predict various attributes, including:

Physicochemical Properties: Solubility, lipophilicity (LogP), and pKa are fundamental parameters that govern the behavior of a molecule in different environments. ML models can be trained to predict these properties with a high degree of accuracy, reducing the need for extensive experimental work.

Biological Activity: By training models on datasets of molecules with known biological targets, it is possible to predict the potential bioactivity of 4-Cyclohexylpicolinic acid and its derivatives. This could guide the design of new compounds with specific therapeutic applications.

Toxicity: Early prediction of potential toxicity is a critical aspect of drug discovery and chemical safety assessment. ML models can be developed to flag potential adverse effects based on the structural features of 4-Cyclohexylpicolinic acid.

The development of robust ML models for 4-Cyclohexylpicolinic acid would require the generation of a comprehensive and curated dataset. This would involve synthesizing a library of derivatives with systematic variations in their structure and experimentally determining their properties. The resulting data would serve as the foundation for training and validating the predictive models.

Table 1: Potential Machine Learning Applications for 4-Cyclohexylpicolinic Acid

| Model Type | Predicted Property | Potential Impact |

| QSPR | Solubility | Optimization of formulations and delivery systems. |

| QSPR | pKa | Understanding pH-dependent behavior in biological systems. |

| QSAR | Receptor Binding Affinity | Identification of potential therapeutic targets. |

| ADMET | Cytochrome P450 Inhibition | Prediction of drug-drug interactions. |

Advanced Sampling Techniques for Conformational Space

The three-dimensional conformation of 4-Cyclohexylpicolinic acid is intrinsically linked to its properties and interactions with other molecules. The flexibility of the cyclohexyl ring and the rotational freedom around the bond connecting it to the picolinic acid moiety result in a complex conformational landscape. Understanding this landscape is crucial for predicting the compound's behavior.

Future research should employ advanced computational sampling techniques to thoroughly explore the conformational space of 4-Cyclohexylpicolinic acid. Methods such as accelerated molecular dynamics (aMD), metadynamics, and replica-exchange molecular dynamics (REMD) can overcome the energy barriers that limit conventional molecular dynamics simulations, allowing for a more comprehensive exploration of possible conformations.

These advanced simulations can provide detailed insights into:

Low-Energy Conformations: Identifying the most stable conformations of the molecule, which are likely to be the most populated under physiological conditions.

Conformational Transitions: Understanding the dynamics of how the molecule transitions between different conformations and the energy barriers associated with these changes.

Solvent Effects: Investigating how the presence of different solvents influences the conformational preferences of the molecule.

The data generated from these simulations can be used to construct a detailed potential energy surface, providing a complete picture of the molecule's flexibility and conformational preferences. This information is invaluable for understanding its interactions with biological targets and for the rational design of new derivatives with specific conformational properties.

Integration into Emerging Materials Science Paradigms

The unique chemical structure of 4-Cyclohexylpicolinic acid, featuring both a carboxylic acid group and a pyridine ring, makes it an attractive building block for the development of advanced materials.

Nanomaterials Functionalization

The surface functionalization of nanoparticles (NPs) is a key strategy for tailoring their properties and enabling their use in a wide range of applications, from drug delivery to catalysis. mdpi.comnih.govresearchgate.netmdpi.comnih.gov The carboxylic acid group of 4-Cyclohexylpicolinic acid provides a versatile anchor for attaching the molecule to the surface of various nanoparticles, such as those made of metal oxides (e.g., iron oxide, titanium dioxide) or noble metals (e.g., gold, silver). mdpi.comnih.govresearchgate.netmdpi.com

Future research in this area could explore:

Targeted Drug Delivery: By functionalizing NPs with 4-Cyclohexylpicolinic acid and a targeting ligand, it may be possible to develop nanocarriers that can selectively deliver therapeutic agents to diseased cells or tissues.

Enhanced Biocompatibility: The functionalization of NPs with 4-Cyclohexylpicolinic acid could improve their biocompatibility and reduce their potential toxicity by masking the nanoparticle surface from the biological environment.

Novel Catalytic Materials: The pyridine nitrogen in the picolinic acid ring could act as a coordination site for metal ions, leading to the development of novel nanoparticle-based catalysts.

Table 2: Potential Nanoparticles for Functionalization with 4-Cyclohexylpicolinic Acid

| Nanoparticle Material | Potential Application |

| Iron Oxide (Fe₃O₄) | Magnetic resonance imaging (MRI) contrast agents, targeted drug delivery. |

| Gold (Au) | Biosensors, photothermal therapy. |

| Silica (SiO₂) | Controlled release systems, stabilization of enzymes. |

| Quantum Dots | Bioimaging, sensing. |

Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials are designed to undergo a significant change in their properties in response to an external trigger, such as a change in pH, temperature, or light. nih.govmemphis.edunih.govrsc.orgmdpi.com The presence of both an acidic (carboxylic acid) and a basic (pyridine nitrogen) group in 4-Cyclohexylpicolinic acid makes it an excellent candidate for incorporation into pH-responsive materials. nih.govnih.gov

Future research could focus on:

pH-Responsive Polymers and Hydrogels: 4-Cyclohexylpicolinic acid could be polymerized or incorporated into polymer backbones to create materials that swell or shrink in response to changes in pH. rsc.org Such materials could have applications in drug delivery, where a drug is released in the acidic environment of a tumor or inflamed tissue. nih.gov

Self-Assembling Systems: The amphiphilic nature of 4-Cyclohexylpicolinic acid, with its nonpolar cyclohexyl group and polar picolinic acid head, could be exploited to create self-assembling systems like micelles or vesicles that respond to pH changes.

Stereochemical Control in Synthesis and Applications

While 4-Cyclohexylpicolinic acid itself is achiral, the introduction of substituents on the cyclohexyl ring can create one or more stereocenters. The stereochemistry of these derivatives can have a profound impact on their biological activity and material properties. doi.org Therefore, the development of synthetic methods that allow for precise control over the stereochemistry of 4-Cyclohexylpicolinic acid derivatives is a critical area for future research.

Future synthetic efforts should focus on:

Asymmetric Synthesis: The development of catalytic asymmetric methods for the synthesis of enantiomerically pure derivatives of 4-Cyclohexylpicolinic acid. This could involve the use of chiral catalysts or auxiliaries to control the stereochemical outcome of key bond-forming reactions.

Stereoselective Functionalization: The development of methods for the stereoselective introduction of functional groups onto a pre-existing chiral scaffold derived from 4-Cyclohexylpicolinic acid.

A deeper understanding of how stereochemistry influences the properties of these molecules will be crucial for the development of new therapeutic agents and advanced materials with optimized performance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.